molecular formula C15H21NO2 B5318844 1-AZOCANYL(3-METHOXYPHENYL)METHANONE

1-AZOCANYL(3-METHOXYPHENYL)METHANONE

Cat. No.: B5318844
M. Wt: 247.33 g/mol
InChI Key: UGPMXKTVBGXFBF-UHFFFAOYSA-N
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Description

1-Azocanyl(3-methoxyphenyl)methanone is a synthetic compound characterized by a methoxyphenyl group attached to a methanone backbone, with an azocanyl (eight-membered nitrogen-containing ring) substituent.

Properties

IUPAC Name

azocan-1-yl-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-14-9-7-8-13(12-14)15(17)16-10-5-3-2-4-6-11-16/h7-9,12H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPMXKTVBGXFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-AZOCANYL(3-METHOXYPHENYL)METHANONE typically involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One common method involves the reaction of cyclohexanecarbonyl chloride with methoxyphenol in the presence of aluminum chloride as a catalyst. This reaction is carried out under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-AZOCANYL(3-METHOXYPHENYL)METHANONE undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenylmethanones and their derivatives.

Scientific Research Applications

1-AZOCANYL(3-METHOXYPHENYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-AZOCANYL(3-METHOXYPHENYL)METHANONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-azocanyl(3-methoxyphenyl)methanone, particularly methoxyphenyl or nitrogen-containing heterocycles, and are regulated under the Controlled Substances Act 1984 (SA). Legal penalties and thresholds serve as proxies for assessing their relative risk profiles:

4-Methoxyphenyl(1-butyl-1H-indol-3-yl)-methanone (RCS-4 (C4))

  • Structural Similarity : Contains a methoxyphenyl group linked to an indole-carboxamide scaffold, differing in the nitrogen-containing ring system (indole vs. azocanyl).
  • Legal Penalties :
    • Maximum Quantity : 12.5 kg or 100 DDUs (Daily Dose Units) for commercial-scale offenses.
    • Personal Use Threshold : 2.5 kg or 20 DDUs .
  • Implications : The higher threshold for RCS-4 compared to other compounds suggests lower perceived harm or slower uptake in illicit markets.

2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine)

  • Structural Similarity: Shares the 3-methoxyphenyl group but incorporates a cyclohexanone and ethylamino moiety, resembling ketamine analogs.
  • Legal Penalties :
    • Maximum Quantity : 2 kg or 100 DDUs for commercial offenses.
    • Personal Use Threshold : 0.5 kg or 20 DDUs .

7-Methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide (UR-12)

  • Structural Similarity: Features a methoxy-substituted indole core with a morpholinoethyl side chain, contrasting with this compound’s azocanyl group.
  • Legal Penalties :
    • Maximum Quantity : 12.5 kg or 100 DDUs.
    • Personal Use Threshold : 2.5 kg or 20 DDUs .
  • Implications : Similar penalties to RCS-4 suggest comparable regulatory categorization, possibly due to structural complexity limiting widespread misuse.

Data Table: Comparative Analysis

Compound Name Core Structure Commercial Offense Threshold Personal Use Threshold Key Functional Groups
This compound Azocanyl + methoxyphenyl Not listed in evidence Not listed in evidence Methoxyphenyl, azocanyl ring
4-Methoxyphenyl(1-butyl-1H-indol-3-yl)-methanone Indole + methoxyphenyl 12.5 kg / 100 DDUs 2.5 kg / 20 DDUs Methoxyphenyl, indole-carboxamide
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone Cyclohexanone + ethylamino 2 kg / 100 DDUs 0.5 kg / 20 DDUs Methoxyphenyl, cyclohexanone
UR-12 Indole + morpholinoethyl 12.5 kg / 100 DDUs 2.5 kg / 20 DDUs Methoxyindole, morpholinoethyl

Note: Thresholds and DDUs sourced from the Controlled Substances Act 1984 (SA) .

Research Findings and Regulatory Context

  • Structural-Activity Relationships (SAR): The methoxyphenyl group is a common feature in synthetic cannabinoids (e.g., RCS-4) and dissociatives (e.g., Methoxetamine), often enhancing receptor binding or metabolic stability . The azocanyl ring in this compound may modulate pharmacokinetics compared to indole or morpholinoethyl groups.
  • Risk Assessment: Compounds with lower legal thresholds (e.g., Methoxetamine) are prioritized for enforcement, reflecting higher abuse liability or public health risks. The absence of this compound in current legislation suggests it may be a novel or less prevalent analog.
  • Gaps in Data: Peer-reviewed studies on the toxicity, receptor affinity, or metabolic pathways of this compound are lacking, necessitating further research to clarify its profile relative to regulated analogs.

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